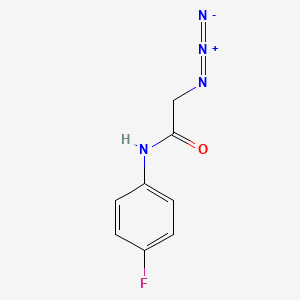

2-azido-N-(4-fluorophenyl)acetamide

Vue d'ensemble

Description

2-Azido-N-(4-fluorophenyl)acetamide, also known as 2-Azido-4-fluorophenylacetamide, is a small molecule compound with a variety of applications in scientific research. This compound has been used in a variety of studies, mainly related to its ability to bind to proteins, which makes it a useful tool for studying protein-ligand interactions. Furthermore, it has been used to study the mechanism of action of various drugs, as well as its biochemical and physiological effects.

Applications De Recherche Scientifique

Crystalline Forms and Therapeutic Applications : A crystalline form (form B) of a similar compound, AZD-5423, which is a glucocorticoid receptor agonist, has been claimed to be more effective in the treatment of asthma and chronic obstructive pulmonary disease due to better absorption post-inhalation compared to Form A drug. This highlights the significance of crystalline forms in drug efficacy (Norman, 2013).

Potential Pesticides : Some derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including a compound closely related to 2-azido-N-(4-fluorophenyl)acetamide, have been characterized as potential pesticides. Their properties were determined using X-ray powder diffraction (Olszewska, Pikus, & Tarasiuk, 2008).

Inhibitors of Enzymes : New acetamido azasugars synthesized as analogs to this compound have been tested as inhibitors of β-N-acetylglucosaminase, showing competitive inhibition. These compounds could be useful for synthesizing inhibitors of N-acetylglucosaminyltransferase, indicating potential medical applications (Takaoka, Kajimoto, & Wong, 1993).

Synthesis and Utility in Organic Chemistry : Aryl and heteroaryl azido compounds, including derivatives of this compound, have been synthesized under various conditions, including ultrasonic irradiation. These compounds have diverse applications in organic synthesis and chemical research (Ranjbar-Karimi & Azizi, 2017).

Immunomodulation : A compound structurally similar to this compound, CL 259,763, has been shown to enhance the immune response in various models, indicating its potential as an immunomodulator in cancer therapy (Wang et al., 1988).

Antimicrobial Agents : Certain derivatives, such as 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides, have been synthesized and evaluated for antimicrobial properties. The presence of fluorine atoms in these compounds significantly enhances their antimicrobial properties (Parikh & Joshi, 2014).

Inhibition of Tyrosinase : Triazole-based derivatives, including a compound similar to this compound, have been shown to inhibit mushroom tyrosinase, suggesting their potential use in designing new drugs against melanogenesis (Hassan et al., 2022).

Modulation of Immune Response to Tumors : Another compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has been found to modify lymphoid cell reactivity affected by tumor growth, demonstrating immunomodulating effects that could be exploited in augmenting the immune response in tumor therapy (Wang et al., 2004).

Mécanisme D'action

Target of Action

The primary target of 2-azido-N-(4-fluorophenyl)acetamide is Histone Deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from histones, leading to the condensation of chromatin and suppression of gene transcription .

Mode of Action

This compound interacts with HDAC3 by binding to its active site, thereby inhibiting its enzymatic activity . This inhibition prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and enhanced gene transcription .

Biochemical Pathways

The inhibition of HDAC3 by this compound affects various biochemical pathways. One of the key pathways is the NF-κB signaling pathway . The compound induces a dose-dependent selective increase of NF-κB acetylation in human colon cancer HCT116 cells, indicating selective inhibition of HDAC3 in the cells .

Result of Action

The inhibition of HDAC3 by this compound leads to the activation of suppressed genes, resulting in various molecular and cellular effects. These include the growth inhibition of cancer cells and the activation of HIV gene expression in latent HIV-infected cells .

Propriétés

IUPAC Name |

2-azido-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4O/c9-6-1-3-7(4-2-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFZJRQNDLNGIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN=[N+]=[N-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3033664.png)

![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)